![molecular formula C11H12N2O2S B14283606 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione CAS No. 138948-21-7](/img/structure/B14283606.png)
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve refluxing with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then treated with ammonia to yield the quinazoline-2,4-dione structure .
Industrial Production Methods
Industrial production methods for quinazoline derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Applications De Recherche Scientifique
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other bioactive compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it inhibits α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Known for its activity against α-glucosidase.
3-Propylquinazoline-2,4(1H,3H)-dione: Known for its activity against α-amylase.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione is unique due to its methylsulfanyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other quinazoline derivatives and contributes to its distinct pharmacological properties .
Propriétés
Numéro CAS |
138948-21-7 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
3-(2-methylsulfanylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
Clé InChI |
XSNFAXLWWRYLOK-UHFFFAOYSA-N |
SMILES canonique |
CSCCN1C(=O)C2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




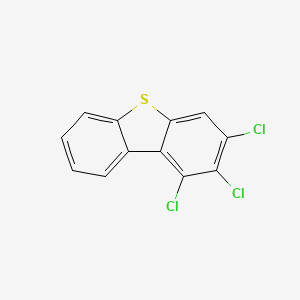

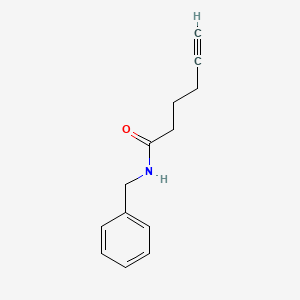
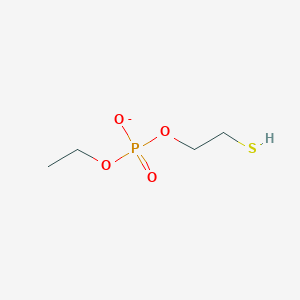
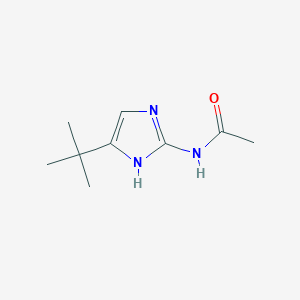
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

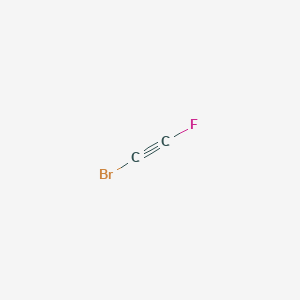
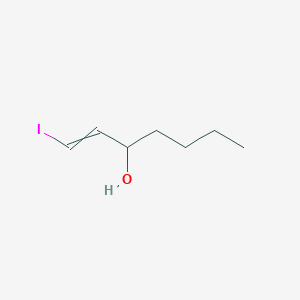
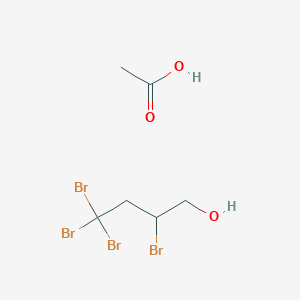
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
